molecular formula C18H31NO4 B14803479 9-nitro-9Z,11E-octadecadienoic acid

9-nitro-9Z,11E-octadecadienoic acid

Cat. No.: B14803479
M. Wt: 325.4 g/mol
InChI Key: URRNFVDDJZKQGD-LDRANXPESA-N
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Description

(9E,11E)-9-nitro-9,11-octadecadienoic acid is a conjugated linoleic acid isomer. It is a fatty acid with two conjugated double bonds in the 9th and 11th positions and a nitro group attached to the 9th carbon. This compound is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,11E)-9-nitro-9,11-octadecadienoic acid typically involves the nitration of linoleic acid. The process begins with the hydrogenation of linoleic acid to form the conjugated linoleic acid isomer. The nitration reaction is then carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the 9th position .

Industrial Production Methods

Industrial production of (9E,11E)-9-nitro-9,11-octadecadienoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(9E,11E)-9-nitro-9,11-octadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9E,11E)-9-nitro-9,11-octadecadienoic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (9E,11E)-9-nitro-9,11-octadecadienoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate cellular signaling pathways. The compound can also interact with enzymes and receptors, influencing various biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    (9E,11E)-9,11-octadecadienoic acid: A conjugated linoleic acid isomer without the nitro group.

    (9Z,11Z)-9,11-octadecadienoic acid: Another isomer of linoleic acid with different double bond configurations.

    (9E,11E)-9,11-octadecadienoic acid methyl ester: The methyl ester derivative of the compound.

Uniqueness

(9E,11E)-9-nitro-9,11-octadecadienoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(9E,11E)-9-nitrooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+

InChI Key

URRNFVDDJZKQGD-LDRANXPESA-N

Isomeric SMILES

CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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